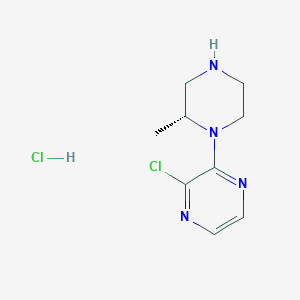
1-(5-Bromopentyl)-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopentyl)-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromopentyl group attached to the triazole ring, making it a versatile intermediate in organic synthesis and various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)-1,2,3-triazole can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the bromopentyl group. One common method involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This reaction typically uses copper(I) catalysts to facilitate the cycloaddition of an azide and an alkyne to form the triazole ring. The bromopentyl group can then be introduced through nucleophilic substitution reactions using appropriate brominating agents .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopentyl)-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Oxidation and Reduction Reactions: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-functionalized triazoles, while oxidation can produce triazole N-oxides .
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopentyl)-1,2,3-triazole has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a building block for bioconjugation techniques.
Wirkmechanismus
The mechanism of action of 1-(5-Bromopentyl)-1,2,3-triazole depends on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The triazole ring often acts as a bioisostere, mimicking the structure and function of other biologically active molecules. The bromopentyl group can enhance the compound’s lipophilicity and facilitate its interaction with hydrophobic pockets in target proteins .
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromobutyl)-1,2,3-triazole
- 1-(6-Bromohexyl)-1,2,3-triazole
- 1-(5-Chloropentyl)-1,2,3-triazole
Comparison: 1-(5-Bromopentyl)-1,2,3-triazole is unique due to the specific length of its bromopentyl chain, which can influence its reactivity and interaction with biological targets. Compared to 1-(4-Bromobutyl)-1,2,3-triazole, the additional carbon in the bromopentyl group can enhance its flexibility and binding affinity. Similarly, the presence of bromine instead of chlorine in 1-(5-Chloropentyl)-1,2,3-triazole can affect its electronic properties and reactivity .
Eigenschaften
CAS-Nummer |
2006277-55-8 |
|---|---|
Molekularformel |
C7H12BrN3 |
Molekulargewicht |
218.09 g/mol |
IUPAC-Name |
1-(5-bromopentyl)triazole |
InChI |
InChI=1S/C7H12BrN3/c8-4-2-1-3-6-11-7-5-9-10-11/h5,7H,1-4,6H2 |
InChI-Schlüssel |
DHUKRGBJABJXFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=N1)CCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926070.png)








